1-(2-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide
Overview
Description
1-(2-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide typically involves the reaction of 2-chloroaniline with 3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenyl)-N-phenylmethanesulfonamide: Lacks the methyl group on the phenyl ring.
1-(2-bromophenyl)-N-(3-methylphenyl)methanesulfonamide: Contains a bromine atom instead of chlorine.
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide: The methyl group is positioned differently on the phenyl ring.
Uniqueness
1-(2-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide is unique due to the specific positioning of the chlorine and methyl groups, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (chlorine) and electron-donating (methyl) groups can create a unique electronic environment, affecting the compound’s interactions with molecular targets.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-5-4-7-13(9-11)16-19(17,18)10-12-6-2-3-8-14(12)15/h2-9,16H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYLPFJXHJXZTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)CC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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